N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{8-oxo-6-[({[2-(4-sulfamoylphenyl)ethyl]carbamoyl}methyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide
CAS No.: 688060-30-2
VCID: VC7427289
Molecular Formula: C31H31N5O9S2
Molecular Weight: 681.74
* For research use only. Not for human or veterinary use.
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{8-oxo-6-[({[2-(4-sulfamoylphenyl)ethyl]carbamoyl}methyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide - 688060-30-2](/images/structure/VC7427289.png)
Description |
N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{8-oxo-6-[({[2-(4-sulfamoylphenyl)ethyl]carbamoyl}methyl)sulfanyl]-2H,7H,8H- dioxolo[4,5-g]quinazolin-7-yl}butanamide is a complex organic compound with a molecular formula of C31H31N5O9S2 and a molecular weight of 681.7 g/mol . This compound belongs to the class of heterocyclic compounds, specifically incorporating quinazoline and benzodioxole moieties, which are of significant interest in medicinal chemistry due to their potential pharmacological properties. Synthesis and Chemical ReactionsThe synthesis of this compound typically involves multi-step reactions, including the formation of the quinazoline core and the incorporation of the benzodioxole and sulfanyl groups. These reactions require precise control over conditions to achieve high yields and purity. While specific synthesis pathways for this exact compound are not detailed in the available literature, similar compounds often involve reactions such as cyclocondensation and nucleophilic substitution. The presence of a sulfamoylphenyl group suggests the use of sulfonamide chemistry in its synthesis. |
---|---|
CAS No. | 688060-30-2 |
Product Name | N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{8-oxo-6-[({[2-(4-sulfamoylphenyl)ethyl]carbamoyl}methyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide |
Molecular Formula | C31H31N5O9S2 |
Molecular Weight | 681.74 |
IUPAC Name | N-(1,3-benzodioxol-5-ylmethyl)-4-[8-oxo-6-[2-oxo-2-[2-(4-sulfamoylphenyl)ethylamino]ethyl]sulfanyl-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide |
Standard InChI | InChI=1S/C31H31N5O9S2/c32-47(40,41)21-6-3-19(4-7-21)9-10-33-29(38)16-46-31-35-23-14-27-26(44-18-45-27)13-22(23)30(39)36(31)11-1-2-28(37)34-15-20-5-8-24-25(12-20)43-17-42-24/h3-8,12-14H,1-2,9-11,15-18H2,(H,33,38)(H,34,37)(H2,32,40,41) |
Standard InChIKey | IENJRRVIKYWZGE-UHFFFAOYSA-N |
SMILES | C1OC2=C(O1)C=C(C=C2)CNC(=O)CCCN3C(=O)C4=CC5=C(C=C4N=C3SCC(=O)NCCC6=CC=C(C=C6)S(=O)(=O)N)OCO5 |
Solubility | not available |
PubChem Compound | 46369931 |
Last Modified | Aug 19 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume